molecular formula C7H8N4 B1454766 [1,2,4]Triazolo[1,5-a]piridin-7-ilmetanamina CAS No. 1313726-30-5

[1,2,4]Triazolo[1,5-a]piridin-7-ilmetanamina

Número de catálogo: B1454766
Número CAS: 1313726-30-5
Peso molecular: 148.17 g/mol
Clave InChI: GNRAFJNQNVUWOZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

The compound {[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine has been identified as a potent inhibitor of Janus kinases (JAK1 and JAK2), which are crucial in cytokine signaling pathways. This inhibition can lead to therapeutic effects in conditions such as:

  • Cardiovascular Disorders : By modulating immune responses and inflammatory pathways.
  • Type 2 Diabetes : Through effects on insulin signaling and glucose metabolism.
  • Hyperproliferative Disorders : As a potential treatment for various cancers by inhibiting cell proliferation.

Material Sciences

Applications in OLED Technology

In the field of material sciences, this compound has been utilized in the design of efficient light-emitting materials for phosphorescent organic light-emitting diode (OLED) devices. Its unique structural properties allow for enhanced electron transport and light emission efficiency.

Biological Research

Biological Interactions

The compound's structure enables it to interact with a variety of biological targets, making it valuable in biological research. Notably, it acts as an inverse agonist for RORγt and an inhibitor for PHD-1, which are important in various signaling pathways related to immune response and hypoxia.

Case Study 1: JAK Inhibition

A study demonstrated that {[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine effectively inhibited JAK1 and JAK2 activity in vitro. This inhibition resulted in reduced cytokine signaling in immune cells, suggesting potential applications in treating autoimmune diseases.

Case Study 2: Anticancer Activity

Research indicated that derivatives of this compound exhibited significant anticancer activity against various tumor cell lines. The mechanism was linked to the induction of apoptosis through the modulation of key signaling pathways involved in cell survival.

Análisis Bioquímico

Biochemical Properties

[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as an inhibitor of Janus kinases (JAK1 and JAK2), which are critical in the signaling pathways of various cytokines and growth factors . The compound interacts with these enzymes by binding to their active sites, thereby preventing their phosphorylation and subsequent activation. This inhibition can modulate immune responses and has potential therapeutic implications for autoimmune diseases and cancers.

Cellular Effects

The effects of [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving cytokines and growth factors . By inhibiting JAK1 and JAK2, the compound can alter gene expression patterns, leading to changes in cellular metabolism and immune responses. This modulation can result in reduced proliferation of certain cell types, making it a potential candidate for anti-cancer therapies .

Molecular Mechanism

At the molecular level, [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine exerts its effects through direct binding interactions with the active sites of JAK1 and JAK2 enzymes . This binding inhibits the enzymes’ activity, preventing the phosphorylation of downstream signaling molecules such as STAT proteins. The inhibition of these pathways can lead to changes in gene expression, ultimately affecting cellular functions such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of JAK1 and JAK2, resulting in prolonged modulation of immune responses and cellular functions .

Dosage Effects in Animal Models

The effects of [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK1 and JAK2 without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and immunosuppression have been observed . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be excreted via the renal or biliary routes. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of certain metabolites in the body .

Transport and Distribution

Within cells and tissues, [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with JAK1 and JAK2 enzymes . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular functions .

Análisis De Reacciones Químicas

Types of Reactions

{[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hypochlorite, lead tetraacetate, manganese dioxide, and copper acetate . Reaction conditions often involve elevated temperatures and the use of catalysts or oxidizers .

Major Products

The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which exhibit diverse biological activities .

Actividad Biológica

{[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine is a nitrogen-containing heterocyclic compound known for its diverse biological activities. It has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of key enzymes involved in various signaling pathways.

Target of Action

The compound acts primarily as an inhibitor of Janus kinases (JAK1 and JAK2), which play crucial roles in the signaling pathways of cytokines and growth factors. This inhibition can lead to significant alterations in cellular processes related to immune response and signal transduction.

Mode of Action

The mode of action involves direct binding interactions with the active sites of JAK1 and JAK2. This binding prevents these enzymes from carrying out their normal functions, thereby influencing downstream signaling pathways that are critical for cellular communication and immune function.

Cellular Effects

{[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine has been shown to modulate various cellular functions. It influences cell signaling pathways that involve cytokines, which are essential for immune responses. The compound's effects on these pathways can lead to altered cellular behavior, including proliferation and apoptosis.

Dosage Effects

In animal models, the effects of this compound vary with dosage. Lower doses effectively inhibit JAK1 and JAK2 without causing significant toxicity, while higher doses may lead to adverse effects. This dosage-dependent response is critical for determining therapeutic windows in future clinical applications.

Case Studies

Recent studies have highlighted the compound's potential in treating conditions such as cardiovascular disorders and type 2 diabetes. For instance, a study demonstrated that {[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine exhibited anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines in vitro .

Comparative Analysis

A comparative analysis with similar compounds reveals that {[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine possesses unique interactions with molecular targets that enhance its biological activity. For example, compounds like pyrazolo[1,5-a]pyridines exhibit similar mechanisms but differ in their specificity and potency against certain enzymes .

Biochemical Pathways

The compound is involved in several metabolic pathways primarily mediated by cytochrome P450 enzymes in the liver. These enzymes facilitate the biotransformation of {[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine into various metabolites that may also exhibit biological activity .

Transport and Distribution

Within biological systems, the transport and distribution of {[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine are facilitated by specific transporters that ensure effective uptake into target cells. The compound's localization within cells is predominantly cytoplasmic where it interacts with JAK enzymes to exert its effects.

Summary Table of Biological Activities

Activity Description References
JAK Inhibition Inhibits JAK1 and JAK2 signaling pathways
Anti-inflammatory Reduces expression of pro-inflammatory cytokines
Anticancer Potential Exhibits cytotoxicity against various cancer cell lines
Metabolic Pathway Involvement Metabolized by cytochrome P450 enzymes

Propiedades

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-4-6-1-2-11-7(3-6)9-5-10-11/h1-3,5H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRAFJNQNVUWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 7-(azidomethyl)-[1,2,4]triazolo[1,5-a]pyridine (4-4) (340 mg, 1.9 mmol) in methanol (20 mL) was added Pd/C (30 mg). The reaction mixture was stirred at room temperature under H2 (1 atm) for 2 h. The mixture was filtered to remove Pd/C. The filtrate was concentrated to afford the title compound (300 mg) MS (m/z): 149 (M+1)+.
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine
Reactant of Route 2
Reactant of Route 2
{[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine
Reactant of Route 3
{[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine
Reactant of Route 4
{[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine
Reactant of Route 5
Reactant of Route 5
{[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine
Reactant of Route 6
{[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.